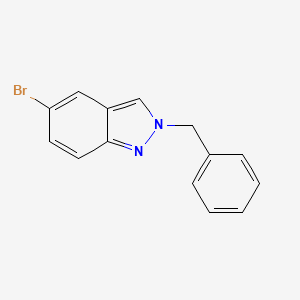

N-(4-ethylphenyl)-2-sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-2-sulfanylacetamide (EPSA) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 80°C. EPSA has been used in various scientific research applications due to its unique properties and wide range of biochemical and physiological effects. In

Applications De Recherche Scientifique

- Researchers have synthesized a benzoporphyrin derivative called 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) . TEtPP exhibits excellent photophysical properties and has been assessed as a potential agent for antibacterial photodynamic therapy . It shows higher activity against the MRSA strain and Pseudomonas aeruginosa under irradiation compared to non-irradiated conditions .

- A series of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) were synthesized. The influence of pH, time, temperature, and salinity of water on the swelling behavior of these hydrogels was investigated .

- N-(4-ethylphenyl)-2-sulfanylacetamide may have implications in inhibiting protein-transporting monoamines (such as dopamine, noradrenaline, and serotonin) at the synaptic gap. This mechanism is relevant in the context of sympathomimetic syndromes .

Photodynamic Antimicrobial Activity

Amphiphilic Hydrogels

Inhibition of Protein-Transporting Monoamines

Mécanisme D'action

Target of Action

N-(4-ethylphenyl)-2-sulfanylacetamide is a complex compound with a specific target in the biological system. The primary target of N-(4-ethylphenyl)-2-sulfanylacetamide is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene regulation .

Mode of Action

The interaction of N-(4-ethylphenyl)-2-sulfanylacetamide with its target involves a series of biochemical reactions. N-(4-ethylphenyl)-2-sulfanylacetamide binds to the receptor-type tyrosine-protein phosphatase beta, triggering a cascade of events that lead to changes in cellular function

Biochemical Pathways

N-(4-ethylphenyl)-2-sulfanylacetamide affects several biochemical pathways. It is produced through aromatic amino acid fermentation by a range of commensal bacteria, most notably bacteria from the Clostridioides genus . Once produced, these metabolites are suggested to enter the bloodstream, pass the blood–brain-barrier and affect microglial cells in the central nervous system .

Result of Action

The molecular and cellular effects of N-(4-ethylphenyl)-2-sulfanylacetamide’s action are complex and multifaceted. It is known to interact with receptor-type tyrosine-protein phosphatase beta, which can lead to changes in cellular function . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-sulfanylacetamide. For instance, the presence of certain bacteria in the gut can affect the production of N-(4-ethylphenyl)-2-sulfanylacetamide Additionally, factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of N-(4-ethylphenyl)-2-sulfanylacetamide

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-8-3-5-9(6-4-8)11-10(12)7-13/h3-6,13H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKCWUAXBLGWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)

![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)